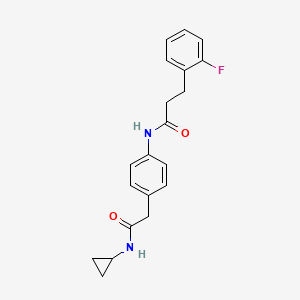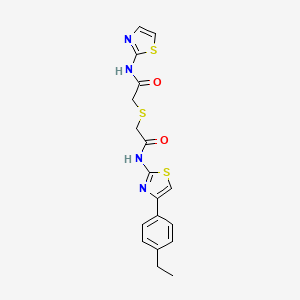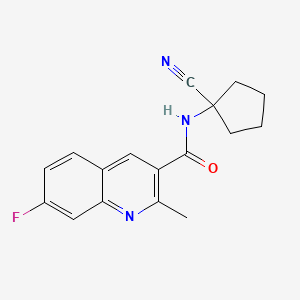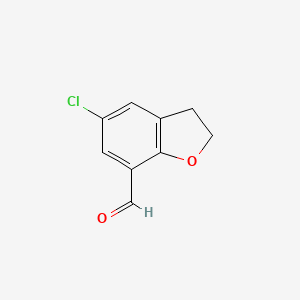![molecular formula C21H21F2N3O3S B2445119 1-[(2,5-difluorofenil)metil]-7-metil-3-(piperidin-1-carbonil)-1H-4lambda6,1,2-benzotiadiazina-4,4-diona CAS No. 1251678-12-2](/img/structure/B2445119.png)
1-[(2,5-difluorofenil)metil]-7-metil-3-(piperidin-1-carbonil)-1H-4lambda6,1,2-benzotiadiazina-4,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H21F2N3O3S and its molecular weight is 433.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Las piperidinas son bloques de construcción cruciales en el desarrollo de fármacos. Sus derivados aparecen en más de veinte clases de productos farmacéuticos y alcaloides . El compuesto que ha descrito podría servir como andamiaje para diseñar nuevos fármacos. Los investigadores pueden modificar sus sustituyentes para crear análogos con propiedades farmacológicas mejoradas. Por ejemplo, las modificaciones estructurales pueden mejorar la afinidad de unión, la selectividad o la estabilidad metabólica.
Mecanismo De Acción
Target of Action
The primary target of F3406-6679, also known as 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 . GP2 is a critical component of the LCMV, facilitating the virus’s entry into host cells .
Mode of Action
F3406-6679 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion process is essential for the release of the virus ribonucleoprotein into the cell cytoplasm, which initiates transcription and replication of the virus genome . By inhibiting this process, F3406-6679 prevents the virus from entering host cells and replicating .
Biochemical Pathways
The primary biochemical pathway affected by F3406-6679 is the LCMV infection pathway . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-6679 disrupts the LCMV life cycle, preventing the virus from entering host cells, replicating, and spreading .
Pharmacokinetics
It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of F3406-6679’s action is the inhibition of LCMV replication . By preventing the virus from entering host cells and replicating, F3406-6679 can effectively halt the spread of the virus .
Action Environment
The action of F3406-6679 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-6679
Propiedades
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-5-8-19-18(11-14)26(13-15-12-16(22)6-7-17(15)23)24-20(30(19,28)29)21(27)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHLRIVZWTBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=C(C=CC(=C3)F)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)
![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)




![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
